molecular formula C12H10OS2 B6323230 (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 100952-93-0

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6323230
CAS RN: 100952-93-0
M. Wt: 234.3 g/mol
InChI Key: JHSQLRBJNMVJIH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as MTTP, is a chemical compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. MTTP is a highly reactive compound, which makes it an attractive option for a variety of research and development projects.

Scientific Research Applications

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has a variety of potential scientific research applications, including use as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. Additionally, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has potential applications in the fields of materials science, nanotechnology, and biochemistry.

Mechanism of Action

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is highly reactive and can undergo a variety of reactions. In organometallic chemistry, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used as a ligand to form complexes with transition metals, which can then be used as catalysts in organic synthesis. In materials science, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used to form polymers and other materials with interesting properties. In nanotechnology, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used to create nanostructures with interesting properties. In biochemistry, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used as a reagent in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one are still being studied. Due to its highly reactive nature, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is not likely to be used in drug development. However, it may have potential applications in the development of other compounds with interesting biochemical and physiological effects.
Advantages and Limitations for Laboratory Experiments
(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has a number of advantages for laboratory experiments. It is highly reactive, which makes it an attractive option for a variety of research and development projects. Additionally, it is relatively easy to synthesize and can be synthesized through a variety of methods. However, there are a few limitations to using (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments. It is highly toxic and flammable, and should be handled with extreme caution. Additionally, it is not a suitable reagent for drug development due to its highly reactive nature.

Future Directions

The potential future directions for (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one are numerous. In organometallic chemistry, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used to form complexes with transition metals, which can then be used as catalysts in organic synthesis. In materials science, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used to form polymers and other materials with interesting properties. In nanotechnology, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used to create nanostructures with interesting properties. In biochemistry, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used as a reagent in the synthesis of other compounds. Additionally, (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be used to study the effects of highly reactive compounds on biochemical and physiological processes.

Synthesis Methods

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized through a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a method of synthesizing organometallic compounds from alkyl halides, which is useful for synthesizing (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one from 5-methylthiophene-2-ylmagnesium bromide. The Wittig reaction is a method of synthesizing alkenes from aldehydes or ketones and phosphonium ylides, which is useful for synthesizing (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one from 3-methylthiophene-2-aldehyde.

properties

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSQLRBJNMVJIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.